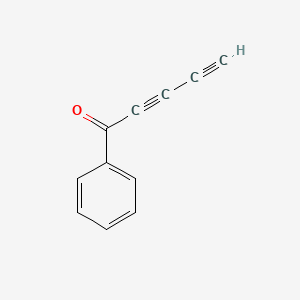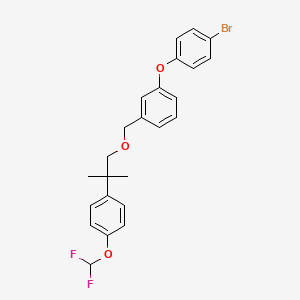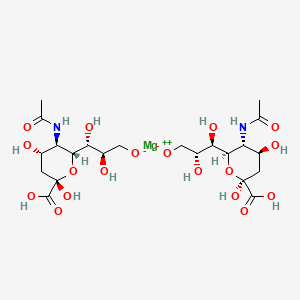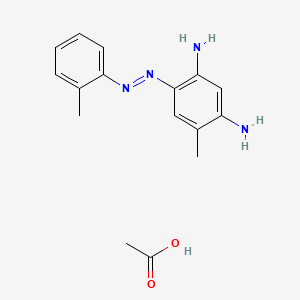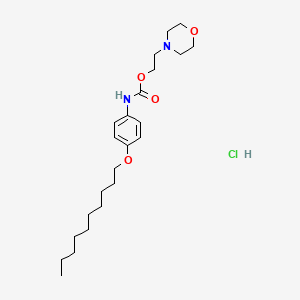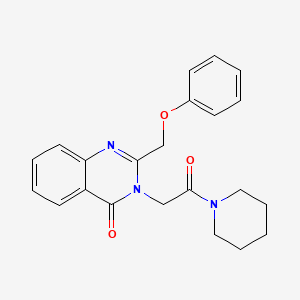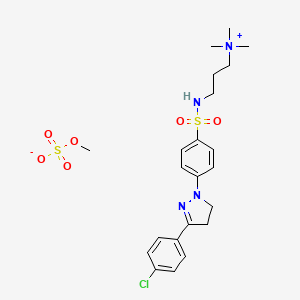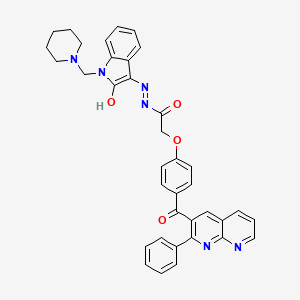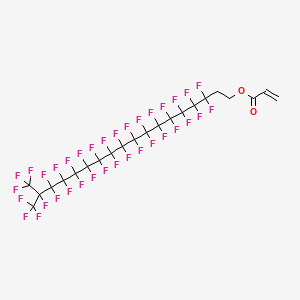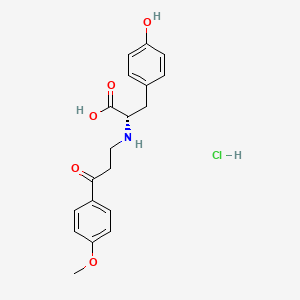
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is a synthetic derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride typically involves the reaction of L-Tyrosine with 4-methoxyphenylacetic acid under specific conditions. The reaction is catalyzed by a suitable reagent, such as thionyl chloride, in the presence of a solvent like methanol . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of industrial-grade reagents and solvents ensures the scalability of the production process.
化学反応の分析
Types of Reactions
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for tyrosinase, an enzyme involved in melanin synthesis . The compound’s structure allows it to inhibit tyrosinase activity, thereby affecting melanin production and potentially offering therapeutic benefits for conditions like hyperpigmentation.
類似化合物との比較
Similar Compounds
Chloro-L-Tyrosine: A halogenated derivative with similar biological activity.
Bromo-L-Tyrosine: Another halogenated derivative used in similar research applications.
Uniqueness
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with enzymes like tyrosinase, making it a valuable compound in both research and therapeutic contexts.
特性
CAS番号 |
85975-19-5 |
|---|---|
分子式 |
C19H22ClNO5 |
分子量 |
379.8 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H21NO5.ClH/c1-25-16-8-4-14(5-9-16)18(22)10-11-20-17(19(23)24)12-13-2-6-15(21)7-3-13;/h2-9,17,20-21H,10-12H2,1H3,(H,23,24);1H/t17-;/m0./s1 |
InChIキー |
NRCWVBDGMIROFI-LMOVPXPDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
